2-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide
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Overview
Description
2-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide is an organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzamide core substituted with an ethylthio group and a phenylthiazole moiety, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, where a phenylboronic acid reacts with a halogenated thiazole derivative in the presence of a palladium catalyst.
Attachment of the Benzamide Core: The benzamide core can be attached through an amidation reaction, where the thiazole derivative reacts with an appropriate benzoyl chloride in the presence of a base such as triethylamine.
Ethylthio Substitution: The ethylthio group can be introduced via a nucleophilic substitution reaction, where an ethylthiol reacts with a halogenated benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as tin(II) chloride (SnCl₂) or iron powder in acidic conditions can be used.
Substitution: Electrophilic aromatic substitution reactions typically require a strong acid catalyst, such as sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its thiazole core.
Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in organic electronics and photoluminescent materials.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole core can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide: Similar structure but with a methylthio group instead of an ethylthio group.
2-(ethylthio)-N-(4-methylthiazol-2-yl)benzamide: Similar structure but with a methylthiazole moiety instead of a phenylthiazole moiety.
2-(ethylthio)-N-(4-phenylthiazol-2-yl)acetamide: Similar structure but with an acetamide core instead of a benzamide core.
Uniqueness
2-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the ethylthio group, phenylthiazole moiety, and benzamide core makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-ethylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c1-2-22-16-11-7-6-10-14(16)17(21)20-18-19-15(12-23-18)13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZUWUOWIOJFAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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